(S)-2-(2-Methylpiperazin-1-YL)acetic acid
CAS No.: 1240590-52-6
Cat. No.: VC6572712
Molecular Formula: C7H14N2O2
Molecular Weight: 158.201
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240590-52-6 |
---|---|
Molecular Formula | C7H14N2O2 |
Molecular Weight | 158.201 |
IUPAC Name | 2-[(2S)-2-methylpiperazin-1-yl]acetic acid |
Standard InChI | InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Standard InChI Key | HNWNQKQJDHVAPO-LURJTMIESA-N |
SMILES | CC1CNCCN1CC(=O)O |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound features a piperazine ring substituted with a methyl group at the 2-position and an acetic acid group at the 1-position (Figure 1). The (S)-configuration denotes the stereochemistry at the chiral carbon adjacent to the carboxylic acid group. The molecular formula is C₇H₁₃N₂O₂, with a calculated molecular weight of 158.2 g/mol .
Table 1: Key structural descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | (S)-2-(2-Methylpiperazin-1-yl)acetic acid | |
Molecular Formula | C₇H₁₃N₂O₂ | |
Molecular Weight | 158.2 g/mol | |
Chiral Centers | 1 (S-configuration) |
Synthetic Pathways and Methodologies
Core Synthesis Strategies
While no direct synthesis of (S)-2-(2-methylpiperazin-1-yl)acetic acid is documented, analogous routes for related piperazine-acetic acid derivatives suggest feasible approaches:
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Piperazine Alkylation:
Reaction of 2-methylpiperazine with chloroacetic acid under basic conditions (e.g., K₂CO₃) yields the target compound. This method mirrors the synthesis of (4-methylpiperazin-1-yl)acetic acid . -
Stereoselective Functionalization:
As demonstrated in the diazotization of L-phenyl glycine , chiral integrity can be preserved using optically active starting materials or asymmetric catalysis.
Table 2: Comparative synthetic routes for piperazine-acetic acid derivatives
Physicochemical Properties
Thermal and Solubility Profiles
Data extrapolated from the 4-methyl isomer ( ) and structurally related compounds ( ) suggest:
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Melting Point: 130–133°C (decomposition observed near 150°C)
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Boiling Point: ~278°C (atmospheric pressure)
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Density: 1.123 g/cm³
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pKa: 1.85 (carboxylic acid proton), 8.94 (piperazine secondary amine)
Infrared Spectroscopy (FTIR)
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O–H Stretch: 2500–3300 cm⁻¹ (carboxylic acid)
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C=O Stretch: 1700 cm⁻¹
Nuclear Magnetic Resonance (¹H NMR)
Signal (δ, ppm) | Integration | Assignment |
---|---|---|
1.2 | 3H | CH₃ (2-methylpiperazine) |
2.5–3.5 | 8H | Piperazine ring protons |
3.8–4.2 | 2H | CH₂ (acetic acid) |
12.0 | 1H | COOH |
Biological and Industrial Applications
Pharmaceutical Relevance
Piperazine derivatives are widely utilized as:
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Antihistaminic agents: Structural analogs like cetirizine ( ) demonstrate H₁-receptor antagonism.
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Antimicrobial intermediates: Quinazolinone-piperazine hybrids exhibit activity against bacterial strains .
Coordination Chemistry
The carboxylic acid and piperazine moieties enable metal chelation, potentially forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or therapeutic applications .
Future Directions and Research Gaps
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Stereoselective Synthesis Optimization: Developing enantioselective routes to improve chiral purity.
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Biological Screening: Evaluating antimicrobial, antiviral, and anticancer potentials.
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Crystallographic Studies: Resolving 3D conformation via X-ray diffraction.
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